4-(Azepan-1-il)butan-1-amina

Descripción general

Descripción

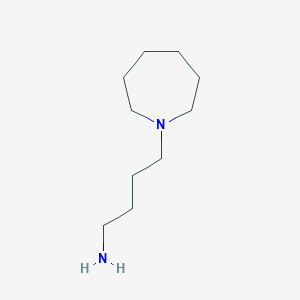

4-(Azepan-1-yl)butan-1-amine is an organic compound with the molecular formula C10H22N2 It is a member of the amine family, characterized by the presence of an azepane ring attached to a butylamine chain

Aplicaciones Científicas De Investigación

Life Sciences

El papel del compuesto en la investigación de ciencias de la vida es significativo, particularmente en estudios relacionados con la bioquímica y la biología celular. Se puede utilizar para investigar la función de las aminas biológicas y para comprender el papel de las enzimas relacionadas con las aminas en las vías metabólicas.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de la 4-(Azepan-1-il)butan-1-amina en la investigación científica en varios campos. Su estructura química y propiedades la convierten en una herramienta valiosa para la innovación y el descubrimiento .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)butan-1-amine typically involves the reaction of azepane with butylamine under controlled conditions. One common method is the reductive amination of 4-aminobutanal with azepane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of 4-(Azepan-1-yl)butan-1-amine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Azepan-1-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

- **Ox

Actividad Biológica

4-(Azepan-1-yl)butan-1-amine, also known by its CAS number 1565-55-5, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-(Azepan-1-yl)butan-1-amine is characterized by the presence of an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle. This structural feature is crucial for its interaction with biological targets.

The biological activity of 4-(Azepan-1-yl)butan-1-amine is primarily attributed to its ability to interact with various receptors and enzymes. The azepane moiety allows the compound to mimic natural ligands, facilitating binding to active sites on proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with 4-(Azepan-1-yl)butan-1-amine based on available research:

Study 1: CNS Activity

A study investigated the effects of 4-(Azepan-1-yl)butan-1-amine on neurotransmitter systems in animal models. The results indicated that the compound may enhance serotonergic and dopaminergic signaling, suggesting potential applications in treating mood disorders. The study reported improvements in behavioral assays indicative of antidepressant-like effects.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that 4-(Azepan-1-yl)butan-1-amine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on optimizing the pharmacological properties of 4-(Azepan-1-yl)butan-1-amine through structural modifications. These studies aim to enhance its bioavailability and selectivity for specific targets while minimizing side effects. For instance, derivatives of this compound have shown improved potency in enzyme inhibition assays compared to the parent compound.

Propiedades

IUPAC Name |

4-(azepan-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTXUJFORHDORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427962 | |

| Record name | 4-(azepan-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-55-5 | |

| Record name | 4-(azepan-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.